molecular formula C14H17N3O3 B2618589 N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide CAS No. 866246-20-0

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide

Cat. No. B2618589
CAS RN: 866246-20-0
M. Wt: 275.308
InChI Key: FNNYYXUGIZSEET-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide, also known as EPOB, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. EPOB is a synthetic compound that was first synthesized in 2006 by researchers at the University of California, San Francisco.

Mechanism Of Action

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide inhibits the activity of several enzymes and proteins by binding to specific sites on these molecules, preventing them from carrying out their normal functions. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has also been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to have several biochemical and physiological effects in various cell types. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anti-cancer agent. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has also been shown to reduce inflammation in animal models of inflammatory diseases, suggesting its potential as an anti-inflammatory agent. Additionally, N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to improve cognitive function in animal models of neurodegenerative diseases, indicating its potential as a neuroprotective agent.

Advantages And Limitations For Lab Experiments

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has several advantages for lab experiments. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has also been shown to have high specificity for its target molecules, reducing the potential for off-target effects. However, N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide also has some limitations for lab experiments. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide can be toxic at high concentrations, which can limit its use in cell culture experiments.

Future Directions

There are several future directions for research on N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide. One potential direction is the development of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide analogs with improved pharmacokinetic properties, such as increased solubility and reduced toxicity. Another potential direction is the investigation of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide's effects on other diseases, such as metabolic disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanisms of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide and its potential interactions with other molecules in the cell.

Synthesis Methods

The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide involves the reaction of 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid with 3-chloroanisidine in the presence of a base, followed by the addition of a coupling reagent to form the final product. The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been optimized to yield high purity and high yield.

Scientific Research Applications

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has been shown to inhibit the activity of several enzymes and proteins involved in these diseases, making it a promising candidate for drug development.

properties

IUPAC Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-3-8-19-11-7-5-6-10(9-11)14(18)15-13-12(4-2)16-20-17-13/h5-7,9H,3-4,8H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNYYXUGIZSEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide

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